Glucocorticoid Receptor Binding Affinity: Budesonide vs. Fluticasone Propionate vs. Beclomethasone Dipropionate
In a head-to-head receptor binding comparison using human lung glucocorticoid receptor preparations, budesonide exhibits a relative binding affinity (RBA) of 850 (reference dexamethasone = 100), intermediate between fluticasone propionate at 1,540 and beclomethasone dipropionate/17-BMP at 140/1,440 . This quantitative ordering is consistent across multiple studies, with an alternative source reporting RBA values of 935 (budesonide), 1,800 (fluticasone propionate), and 1,022 (beclomethasone dipropionate) . The approximately 1.9-fold lower affinity of budesonide versus fluticasone propionate directly informs dose selection in potency-sensitive experimental designs.
| Evidence Dimension | Glucocorticoid receptor relative binding affinity (RBA, dexamethasone = 100) |
|---|---|
| Target Compound Data | 850 (or 935 per alternative source) |
| Comparator Or Baseline | Fluticasone propionate: 1,540 (or 1,800); Beclomethasone dipropionate/17-BMP: 140/1,440 (or 1,022) |
| Quantified Difference | Budesonide RBA is 55% of fluticasone propionate; 17-BMP (active metabolite) RBA is 1.7-fold higher than budesonide |
| Conditions | In vitro human lung glucocorticoid receptor binding assay |
Why This Matters
Receptor binding affinity correlates with topical potency and informs equi-effective dosing across ICS compounds in both research and clinical contexts.
- [1] Table 2. Comparison of pharmacological properties of three ICSs. PMC6803223. View Source
- [2] Table 5. Pharmacokinetic and receptor binding comparison of fluticasone and budesonide. PMC3623485. View Source
